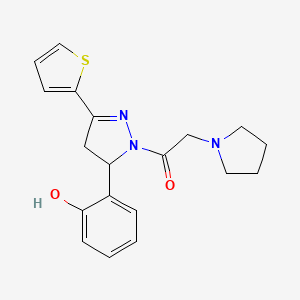

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone

Description

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (hereafter referred to as the target compound) is a pyrazole derivative featuring a 2-hydroxyphenyl group at position 5, a thiophen-2-yl substituent at position 3, and a pyrrolidin-1-yl-ethanone moiety at position 1. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic, steric, and hydrogen-bonding properties .

Properties

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-17-7-2-1-6-14(17)16-12-15(18-8-5-11-25-18)20-22(16)19(24)13-21-9-3-4-10-21/h1-2,5-8,11,16,23H,3-4,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUWEOLWZINSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone represents a novel class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into key functional groups that contribute to its biological activity:

- Pyrazole Ring : A five-membered ring known for its role in various pharmacological activities.

- Thiophene Group : A sulfur-containing heterocycle that enhances the compound's electronic properties.

- Pyrrolidine Moiety : A nitrogen-containing ring that may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MCF7 | 3.79 | |

| Pyrazole Derivative B | A549 | 26 | |

| Pyrazole Derivative C | HepG2 | 10 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to modulate inflammatory pathways may be attributed to its structural features:

- Inhibition of COX Enzymes : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Studies have reported that similar compounds exhibit a reduction in inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Compounds containing the pyrazole and thiophene moieties have also been investigated for their antimicrobial properties. The presence of these heterocycles enhances their ability to disrupt microbial cell membranes or inhibit critical enzymatic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

The mechanisms underlying the biological activities of This compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX and various kinases.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to reduced cell proliferation and increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce ROS production, contributing to cytotoxic effects on cancer cells.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a pyrazole derivative similar to the compound showed significant tumor reduction in patients with advanced breast cancer.

- Case Study 2 : Another study demonstrated that a related compound effectively reduced inflammation markers in patients with rheumatoid arthritis.

These case studies underscore the potential therapeutic applications of pyrazole derivatives in oncology and inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound is compared to three closely related analogs (Table 1). Key differences include:

- Position of the hydroxyl group (2- vs. 4-hydroxyphenyl).

- Nature of the nitrogen-containing substituent (pyrrolidinyl vs. piperidinyl).

- Additional functional groups (e.g., methoxy-phenyl).

Table 1: Structural and Molecular Comparison

*Inferred from structural similarity to analogs.

Electronic and Steric Effects

- 2-Hydroxyphenyl vs.

- Pyrrolidinyl vs. Piperidinyl : The pyrrolidinyl group (5-membered ring) offers less steric hindrance and a different electron-donating capacity compared to the piperidinyl group (6-membered ring) .

- Methoxy-Phenyl Substituent : Analog 3 introduces a methoxy group and phenyl ring, increasing molecular weight and altering π-π stacking interactions .

Crystallographic and Computational Insights

While crystal data for the target compound are unavailable, related pyrazole derivatives (e.g., ) have been refined using SHELXL software . Computational modeling suggests that the 2-hydroxyphenyl group in the target compound may adopt a planar conformation, optimizing interactions with biological targets.

Research Implications

- Biological Activity : The thiophen-2-yl group in the target compound may enhance binding to sulfur-rich enzymatic pockets, as observed in thiophene-containing pharmaceuticals .

- Drug Design : Substitution at position 1 (pyrrolidinyl vs. piperidinyl) could modulate bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.